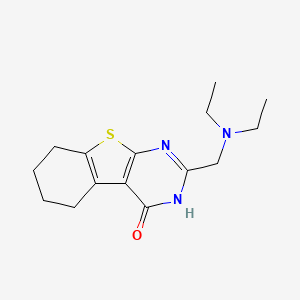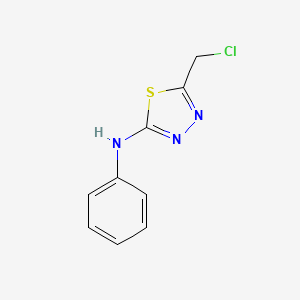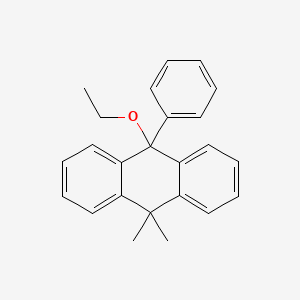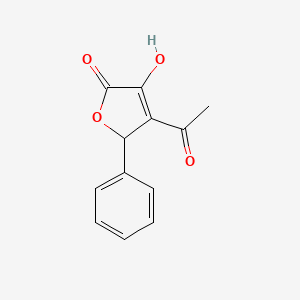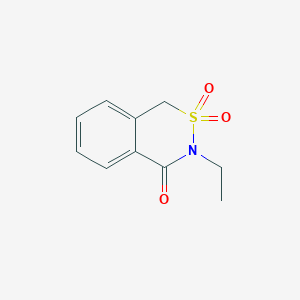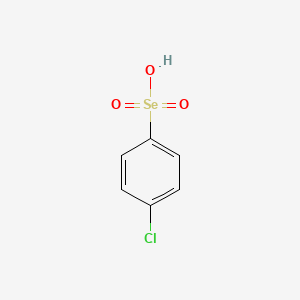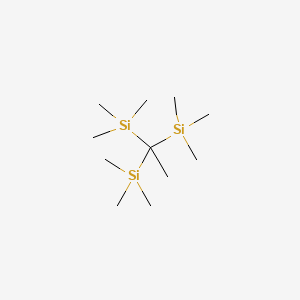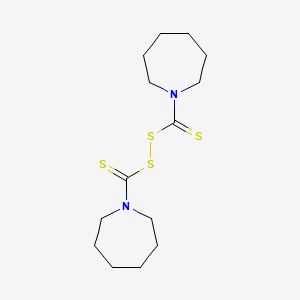
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate is a complex organic compound that belongs to the class of azepane derivatives Azepane derivatives are known for their seven-membered nitrogen-containing ring structures, which make them valuable in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate typically involves the reaction of azepane derivatives with thiocarbonyl compounds under controlled conditions. One common method involves the use of potassium azepane-1-carbodithioate as a starting material. This compound can be synthesized by reacting azepane with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alkyl halides; reactions are performed in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting breast cancer cells.
Wirkmechanismus
The mechanism of action of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate involves its interaction with cellular targets, leading to various biological effects. For instance, its metal complexes have been shown to inhibit glucose uptake in cancer cells, inducing cell death due to energy deprivation. The compound also induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate can be compared with other azepane derivatives such as:
N-aryl azepanes: These compounds have similar ring structures but differ in their functional groups, leading to different chemical and biological properties.
Azepane-1-carbodithioate: A closely related compound that shares the dithioate functional group but lacks the additional thiocarbonylsulfanyl group.
Proheptazine derivatives: These compounds are used in medicinal chemistry for their analgesic properties and have structural similarities with azepane derivatives.
The uniqueness of this compound lies in its dual thiocarbonylsulfanyl and carbodithioate functional groups, which confer distinct chemical reactivity and biological activity compared to other azepane derivatives .
Eigenschaften
CAS-Nummer |
13821-89-1 |
|---|---|
Molekularformel |
C14H24N2S4 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
azepane-1-carbothioylsulfanyl azepane-1-carbodithioate |
InChI |
InChI=1S/C14H24N2S4/c17-13(15-9-5-1-2-6-10-15)19-20-14(18)16-11-7-3-4-8-12-16/h1-12H2 |
InChI-Schlüssel |
RVRRUNSLNGORFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=S)SSC(=S)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




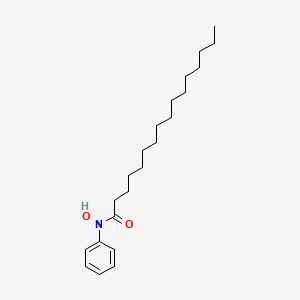
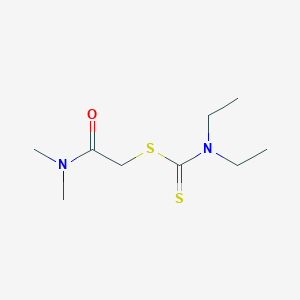
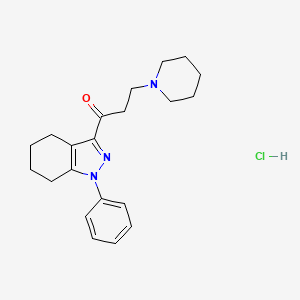
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
